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Hydroxychloroquine-d4 (sulfate)

Cat. No.: B593870
M. Wt: 438.0 g/mol
InChI Key: JCBIVZZPXRZKTI-ZYMFQSNRSA-N
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Description

Significance of Stable Isotope Analogs in Modern Drug Discovery and Development

The use of stable isotope-labeled compounds has become indispensable in the field of drug metabolism and pharmacokinetics (DMPK). acs.org Unlike their radioactive counterparts, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive and pose no safety risks, making them ideal for use in human studies. metsol.comtechsciresearch.com

The primary applications of stable isotope analogs in drug development include:

Metabolic Profiling: By introducing a labeled drug into a biological system, researchers can accurately track its metabolic fate. techsciresearch.com This allows for the identification and quantification of metabolites, providing crucial insights into how the body processes the drug. techsciresearch.comnih.gov

Pharmacokinetic Studies: Stable isotope labeling enables the precise measurement of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comnih.gov This information is vital for determining a drug's bioavailability, half-life, and clearance, all of which are critical parameters for establishing appropriate dosing regimens. nih.govresearchgate.net

Quantitative Analysis: In bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are widely used as internal standards. clearsynth.comaptochem.com Their similar chemical and physical properties to the unlabeled drug ensure accurate quantification in complex biological matrices. aptochem.com

Mechanism of Action Studies: Isotopic labeling can help elucidate the biochemical pathways and mechanisms through which a drug exerts its therapeutic effect. acs.org

The integration of stable isotope labeling accelerates the drug development process by providing early and detailed information about a drug candidate's behavior, ultimately leading to safer and more effective medicines. metsol.com

Rationale for Deuterium Incorporation in Pharmaceutical Compounds for Research

Deuterium, a stable isotope of hydrogen, has gained significant attention in pharmaceutical research for its unique properties and applications. clearsynth.com The substitution of hydrogen with deuterium, a process known as deuteration, can have a profound impact on a drug molecule's metabolic stability. assumption.edunih.gov

The key rationale for incorporating deuterium into pharmaceutical compounds includes:

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. wikipedia.org

Improved Metabolic Stability: By strategically placing deuterium at metabolically vulnerable sites in a drug molecule, researchers can slow down its breakdown by metabolic enzymes. nih.govbioscientia.de This can lead to a longer half-life, reduced formation of toxic metabolites, and potentially improved therapeutic efficacy. nih.govresearchgate.net

Internal Standards for Mass Spectrometry: Deuterated compounds are ideal internal standards for LC-MS analysis. aptochem.com Their mass difference from the unlabeled analyte allows for clear differentiation and accurate quantification, even in complex biological samples. clearsynth.com However, it is important to note that in some cases, deuterated standards may not fully correct for matrix effects in LC-MS/MS assays. myadlm.org

Probing Metabolic Pathways: Deuterium labeling can be used as a tool to investigate the mechanisms of drug metabolism and identify the specific enzymes involved in the process. researchgate.netresearchgate.net

The ability of deuterium to modulate a drug's pharmacokinetic profile has led to the development of deuterated drugs, with the first, deutetrabenazine, receiving FDA approval in 2017. nih.govwikipedia.org

Overview of Hydroxychloroquine-d4 (sulfate) as a Specialized Research Tool

Hydroxychloroquine-d4 (sulfate) is a deuterated analog of hydroxychloroquine (B89500) sulfate (B86663), an antimalarial drug also used in the treatment of autoimmune diseases like lupus erythematosus and rheumatoid arthritis. medchemexpress.comdrugbank.com In this specialized research tool, four hydrogen atoms in the hydroxychloroquine molecule have been replaced with deuterium. synzeal.com

The primary application of Hydroxychloroquine-d4 (sulfate) is as an internal standard for the quantification of hydroxychloroquine in biological samples using mass spectrometry techniques such as GC-MS or LC-MS. caymanchem.com Its chemical structure and properties are nearly identical to the parent drug, ensuring that it behaves similarly during sample preparation and analysis, which is crucial for accurate and reliable quantification. aptochem.com

The use of Hydroxychloroquine-d4 (sulfate) is essential in pharmacokinetic studies to accurately measure the concentration of hydroxychloroquine and its metabolites in various biological matrices, such as blood and tissues. nih.gov This allows researchers to gain a precise understanding of the drug's absorption, distribution, metabolism, and excretion, which is fundamental for both preclinical and clinical research. nih.gov

Table of Compound Properties:

PropertyValue
Compound Name Hydroxychloroquine-d4 (sulfate)
Synonyms HCQ-d4 (sulfate)

CAS Number | 1854126-45-6 medchemexpress.com | | Chemical Formula | C18H22D4ClN3O4S synzeal.com | | Purity | ≥99% deuterated forms (d1-d4) caymanchem.com | | Application | Internal standard for quantification of hydroxychloroquine caymanchem.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28ClN3O5S B593870 Hydroxychloroquine-d4 (sulfate)

Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]-1,1,2,2-tetradeuterioethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-ZYMFQSNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Characterization of Hydroxychloroquine D4 Sulfate

Strategies for Deuterium (B1214612) Labeling in Pharmaceutical Synthesis

The incorporation of deuterium into organic molecules is a cornerstone of modern pharmaceutical research, providing invaluable tools for studying drug metabolism and creating potentially improved therapeutics. musechem.com The primary goal of deuterium labeling is to replace specific hydrogen atoms with deuterium, which, due to its greater mass, forms stronger chemical bonds. This can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. musechem.comchem-station.com Several strategic approaches have been developed to achieve precise and efficient deuteration.

Hydrogen/Deuterium Exchange Reactions

Hydrogen/Deuterium (H/D) exchange reactions are among the most direct methods for introducing deuterium into a molecule. hwb.gov.in These reactions involve the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium-rich source, such as heavy water (D₂O). wikipedia.org This process can be facilitated under various conditions, often requiring a catalyst to activate otherwise unreactive C-H bonds.

Catalysts for H/D exchange can range from acids and bases to transition metals. springernature.com For instance, metal catalysts like palladium on carbon (Pd/C) can facilitate the exchange by generating deuterium gas in situ from D₂O and a reducing agent like aluminum. nih.gov This method is advantageous due to its operational simplicity and the use of readily available, environmentally benign reagents. nih.gov The selectivity of the exchange depends on the lability of the C-H bonds, with hydrogens adjacent to carbonyl groups or at benzylic positions often being more susceptible to exchange. nih.gov

Chemical Synthesis with Deuterium-Containing Building Blocks

An alternative and highly controlled strategy for deuteration involves the use of deuterium-containing building blocks in a multi-step chemical synthesis. researchgate.net This "bottom-up" approach ensures that deuterium atoms are placed at specific, predetermined positions within the final molecule. The synthesis begins with commercially available, simple molecules that are already enriched with deuterium, such as deuterated methanol (B129727) (CD₃OD) or deuterated acetone (B3395972) (acetone-d6). researchgate.net

This method offers exceptional control over the regioselectivity of deuteration, which is often challenging to achieve with H/D exchange reactions. springernature.com Pharmaceutical chemists can design synthetic routes that incorporate these labeled building blocks at key stages, leading to the final deuterated drug candidate with high isotopic purity. researchgate.nettheopenscholar.com Enamine and other chemical suppliers offer a growing library of deuterated building blocks specifically for this purpose in drug design and discovery. enamine.netenamine.net

Advanced Catalytic Deuteration Methodologies

Recent advancements have led to the development of highly selective and efficient catalytic deuteration techniques. bohrium.com Catalytic transfer deuteration has emerged as a powerful method that avoids the need for high-pressure deuterium gas, instead using readily handled deuterium donors. nih.gov Catalysts based on metals such as iridium, ruthenium, and nickel have shown high efficacy in promoting the transfer of deuterium from sources like D₂O or deuterated formic acid to unsaturated bonds like alkenes and alkynes.

Photocatalysis represents another frontier in deuteration, utilizing light to drive the reaction. For example, porous cadmium selenide (B1212193) (CdSe) nanosheets can act as a photocatalyst, using light energy to break C-X (where X is a halogen) and O-D bonds simultaneously, generating carbon and deuterium radicals that then combine to form the desired C-D bond. springernature.com These advanced methodologies offer improved functional group tolerance and selectivity, expanding the toolkit for synthesizing complex deuterated molecules. springernature.combohrium.com

Synthetic Pathways for Hydroxychloroquine-d4 (sulfate)

The synthesis of Hydroxychloroquine-d4 (sulfate) requires a targeted approach to introduce four deuterium atoms into the hydroxychloroquine (B89500) scaffold before its conversion to the sulfate (B86663) salt.

Precursor Selection and Deuteration Methods for Hydroxychloroquine Scaffold

The synthesis of deuterated hydroxychloroquine has been described, achieving high levels of isotopic enrichment. researchgate.net A common strategy involves the coupling of two key precursors: 4,7-dichloroquinoline (B193633) and a deuterated side chain. The synthesis of the non-deuterated side chain, N'-ethyl-N'-β-hydroxyethyl-1,4-pentanediamine, typically starts from materials like 1-chloro-4-pentanone or 5-hydroxy-2-pentanone. stackexchange.com

For the deuterated analog, Hydroxychloroquine-d4, the deuterium atoms are incorporated into the pentyl side chain at positions adjacent to the secondary amine. synzeal.comnih.gov This is achieved by using deuterated reagents during the synthesis of the side-chain precursor. The final step in forming the core structure is the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and the synthesized deuterated amino side chain. nih.gov This reaction is typically carried out at elevated temperatures to yield the deuterated hydroxychloroquine free base. google.com

A detailed synthetic route described in the literature involves reacting the deuterated side chain with 4,7-dichloroquinoline, followed by purification to yield the target compound with over 98% deuterium enrichment.

Derivatization to Sulfate Salt Form for Research Applications

For research and pharmaceutical applications, the free base of Hydroxychloroquine-d4 is often converted into its sulfate salt. wikipedia.org This derivatization enhances the compound's stability and water solubility, making it easier to handle and formulate.

The process involves dissolving the purified Hydroxychloroquine-d4 free base in a suitable solvent, such as ethanol. google.com Sulfuric acid is then added carefully to the solution, often at controlled, cool temperatures, to precipitate the sulfate salt. google.com The pH is adjusted to ensure complete salt formation. google.com The resulting solid, Hydroxychloroquine-d4 (sulfate), is then isolated by filtration, washed, and dried under reduced pressure to yield the final product. google.comgoogle.com This final form is suitable for use as an internal standard in analytical studies or for further research into the effects of deuteration on the compound's properties.

Spectroscopic Verification of Deuterium Incorporation and Structural Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Regioselectivity

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule. For isotopically labeled compounds like Hydroxychloroquine-d4, a combination of NMR experiments targeting different nuclei (²H, ¹H, and ¹³C) is employed to gain a comprehensive understanding of the deuteration.

Deuterium Nuclear Magnetic Resonance (²H NMR or D-NMR) is a powerful technique for the direct observation of deuterium nuclei within a molecule. Unlike other methods that infer the presence of deuterium by its effect on other nuclei, ²H NMR provides an unambiguous confirmation of deuterium incorporation. For highly deuterated compounds, where the corresponding proton signals in ¹H NMR are very weak, ²H NMR is an especially valuable alternative for structure verification and enrichment determination sigmaaldrich.com.

In the case of Hydroxychloroquine-d4, the ²H NMR spectrum would exhibit signals (resonances) at chemical shifts corresponding to the specific carbon atoms to which the deuterium atoms are attached. The integration of these signals can be used, under appropriate experimental conditions, to determine the relative abundance of deuterium at different sites, thus confirming the regioselectivity of the labeling process. A key advantage of ²H NMR is that it can be performed in non-deuterated solvents, as only the deuteron (B1233211) signals are observed, resulting in a clean spectrum free from solvent interference sigmaaldrich.com.

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for structural elucidation. When analyzing a deuterated compound such as Hydroxychloroquine-d4, a direct comparison of its ¹H NMR spectrum with that of its unlabeled counterpart, Hydroxychloroquine, allows for the quantification of deuterium incorporation.

The principle behind this analysis is straightforward: the substitution of a proton (¹H) with a deuteron (²H) results in the disappearance or significant reduction in the intensity of the signal corresponding to that proton in the ¹H NMR spectrum unimi.it. By integrating the remaining proton signals and comparing them to the integrals of the unlabeled standard, the percentage of deuterium incorporation (isotopic purity) at each labeled position can be calculated. For Hydroxychloroquine-d4, the signals corresponding to the four protons that have been replaced by deuterium will be attenuated. The remaining signals in the spectrum confirm that the rest of the molecule's proton environment is preserved, indicating structural integrity.

Table 1: Comparison of Expected ¹H NMR Signals for Hydroxychloroquine vs. Hydroxychloroquine-d4 Note: This table is illustrative. Actual chemical shifts (δ) can vary based on solvent and experimental conditions. The specific positions of deuteration in "d4" determine which signals are attenuated.

Proton EnvironmentUnlabeled Hydroxychloroquine (Expected Signal)Hydroxychloroquine-d4 (Expected Signal)
Aromatic ProtonsPresentPresent
Aliphatic Chain Protons (unlabeled)PresentPresent
Aliphatic Chain Protons (labeled)PresentAbsent or significantly reduced
Hydroxyl ProtonPresentPresent

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides a map of the carbon skeleton of a molecule. This technique is crucial for confirming that the fundamental structure of Hydroxychloroquine has not been altered during the deuteration process nih.gov. The ¹³C NMR spectrum of Hydroxychloroquine-d4 is expected to be very similar to that of unlabeled Hydroxychloroquine, showing a full complement of carbon signals and confirming the integrity of the quinoline (B57606) ring and the aliphatic side chain researchgate.net.

Furthermore, ¹³C NMR offers another layer of verification for the location of the deuterium labels. Carbons directly bonded to deuterium atoms exhibit two characteristic effects:

Isotope Shift: The resonance of a deuterated carbon is typically shifted slightly upfield (to a lower ppm value) compared to its protonated counterpart.

C-D Coupling: The signal for a carbon attached to one or more deuterium atoms will be split into a multiplet (e.g., a triplet for a -CD₂- group) due to spin-spin coupling between the ¹³C and ²H nuclei.

Observing these effects at specific resonances in the ¹³C NMR spectrum provides definitive proof of the regioselectivity of the deuteration, confirming exactly which carbon atoms bear the deuterium labels unimi.it.

Mass Spectrometry (MS) for Confirmation of Deuterium Labeling and Isotopic Enrichment

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the successful incorporation of deuterium atoms by detecting the expected increase in the molecular weight of the labeled compound medchemexpress.com. Hydroxychloroquine-d4 is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Hydroxychloroquine in biological samples jbtr.or.krescholarship.orgnih.govnih.gov.

In a typical MS analysis, the unlabeled Hydroxychloroquine molecule is ionized, often by protonation to form the [M+H]⁺ ion, and its m/z is detected. For Hydroxychloroquine-d4, each deuterium atom adds approximately one mass unit to the molecular weight. Therefore, the [M+H]⁺ ion of Hydroxychloroquine-d4 will have an m/z value that is four units higher than that of the unlabeled compound. This mass shift is a clear and direct confirmation of successful deuteration.

Table 2: Comparison of Mass-to-Charge Ratios (m/z) for Hydroxychloroquine and Hydroxychloroquine-d4 in Mass Spectrometry

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Source
Hydroxychloroquine336.07 - 336.4247.1 - 247.3 jbtr.or.krnih.gov
Hydroxychloroquine-d4340.13 - 340.4251.16 - 251.4 jbtr.or.krnih.gov

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For Hydroxychloroquine-d4, HR-MS can distinguish the mass of the deuterated molecule from other potential isobaric interferences, providing definitive confirmation of its identity.

More importantly, HR-MS is essential for analyzing the isotopic profile and determining the isotopic enrichment of the sample nih.gov. Instead of a single peak, the mass spectrum of a compound shows a cluster of peaks representing the natural abundance of heavier isotopes (e.g., ¹³C, ³⁷Cl). In a deuterated sample, HR-MS can resolve the peaks corresponding to molecules containing zero, one, two, three, four, or more deuterium atoms. By analyzing the relative intensities of these peaks in the isotopic cluster, one can accurately calculate the percentage of molecules that are correctly labeled (d4), as well as the percentages of partially labeled (d1, d2, d3) or unlabeled (d0) species. This detailed isotopic profile analysis is critical for assessing the quality and purity of the synthesized Hydroxychloroquine-d4 (sulfate) unimi.it.

Quantitative Analysis of Deuterium Content via MS

Mass spectrometry (MS) is a primary technique for the quantitative analysis of deuterium incorporation in isotopically labeled compounds like Hydroxychloroquine-d4 (sulfate). This method is crucial for confirming the isotopic purity and ensuring the reliability of the compound for its use as an internal standard in pharmacokinetic studies. The high sensitivity and specificity of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for precise determination of the extent of deuterium enrichment. jbtr.or.kr

In LC-MS/MS analysis, Hydroxychloroquine-d4 is often used as an internal standard for the quantification of hydroxychloroquine and its metabolites in biological samples. jbtr.or.krnih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions. jbtr.or.kr For Hydroxychloroquine-d4, the mass spectrometer detects a distinct mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, a direct consequence of the four deuterium atoms replacing hydrogen atoms. jbtr.or.krsynzeal.com Research has demonstrated that this synthetic route achieves high levels of isotopic enrichment, with mass spectrometry analysis confirming over 98% deuterium incorporation.

The optimized mass transitions for Hydroxychloroquine-d4 (IS) compared to Hydroxychloroquine (HCQ) and its metabolite desethylhydroxychloroquine (DHCQ) are detailed below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Hydroxychloroquine (HCQ)336.07247.23 jbtr.or.kr
Desethylhydroxychloroquine (DHCQ)307.82246.85 jbtr.or.kr
Hydroxychloroquine-d4 (IS)340.13251.16 jbtr.or.kr

Vibrational Spectroscopy for Deuterium-Specific Vibrations (e.g., IR, Raman)

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for identifying the structural features of molecules by probing their characteristic vibrational modes. nih.gov These techniques are highly sensitive to changes in atomic mass, making them well-suited for the characterization of isotopically labeled compounds like Hydroxychloroquine-d4.

The fundamental principle behind using vibrational spectroscopy for this purpose is the effect of isotopic substitution on bond vibration frequency. The substitution of hydrogen (¹H) with its heavier isotope deuterium (²H) in a carbon-hydrogen (C-H) bond results in a new carbon-deuterium (C-D) bond. Due to the increased mass of deuterium, the C-D bond vibrates at a lower frequency (wavenumber) compared to the corresponding C-H bond. This phenomenon leads to a characteristic redshift in the spectrum, providing a clear signature of deuterium incorporation. nih.govbohrium.com

While spectra for Hydroxychloroquine-d4 (sulfate) are not widely published, the expected changes can be inferred from the known spectra of non-deuterated hydroxychloroquine and the principles of isotopic labeling. researchgate.netuomustansiriyah.edu.iq The C-H stretching vibrations in organic molecules typically appear in the 2800–3000 cm⁻¹ region of the IR and Raman spectra. uomustansiriyah.edu.iq The corresponding C-D stretching vibrations are expected to appear in a lower frequency "silent" region of the spectrum, often around 2100-2300 cm⁻¹. researchgate.net This shift allows for unambiguous detection of the deuterium label, free from interference from other endogenous molecular vibrations. researchgate.net

The table below illustrates the typical vibrational frequencies for C-H bonds and the expected corresponding frequencies for C-D bonds, highlighting the spectral shift that enables detection.

Bond TypeTypical Vibrational Frequency (cm⁻¹)Spectroscopic Technique
C-H Stretch~2800 - 3000IR, Raman
C-D Stretch (Expected)~2100 - 2300IR, Raman

Advanced Analytical Methodologies Employing Hydroxychloroquine D4 Sulfate

Role of Hydroxychloroquine-d4 (sulfate) as an Internal Standard in Quantitative Bioanalysis

Hydroxychloroquine-d4 (sulfate), a deuterated analog of hydroxychloroquine (B89500), serves as an ideal internal standard (IS) in the quantitative bioanalysis of hydroxychloroquine and its metabolites. jbtr.or.krnih.gov Its structural similarity and identical physicochemical properties to the analyte, with the exception of a slight mass difference due to the deuterium (B1214612) atoms, make it the preferred choice for correcting variations during sample preparation and analysis. crimsonpublishers.comresearchgate.net The use of a stable isotope-labeled internal standard like Hydroxychloroquine-d4 (sulfate) is considered the gold standard in quantitative LC-MS/MS analysis. cdc.gov

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to a sample. epa.gov This "isotope-labeled standard," in this case, Hydroxychloroquine-d4 (sulfate), is chemically identical to the analyte of interest (hydroxychloroquine). monadlabtech.com The fundamental principle of SID-MS is to minimize differential analyte loss during sample processing and to provide a reference for normalization in the final quantification. nih.gov

During analysis by mass spectrometry, the analyte and the internal standard are differentiated by their mass-to-charge ratios (m/z). nih.gov Since the stable isotope-labeled standard and the analyte exhibit nearly identical chemical and physical behavior during extraction, chromatography, and ionization, any variations or losses that occur will affect both compounds proportionally. nih.govnih.gov By measuring the ratio of the signal from the analyte to the signal from the known amount of the internal standard, an accurate and precise quantification of the analyte in the original sample can be achieved. nih.gov This method effectively compensates for sample loss and variability in instrument response. epa.gov

Minimization of Matrix Effects and Ion Suppression

Biological matrices, such as blood, plasma, and tissue, are complex mixtures containing numerous endogenous components. tandfonline.com During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect." chromatographyonline.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy and reliability of the analytical results. tandfonline.com

The use of a stable isotope-labeled internal standard like Hydroxychloroquine-d4 (sulfate) is a highly effective strategy to mitigate matrix effects. Because the deuterated internal standard co-elutes with the analyte and has virtually identical ionization properties, it experiences the same degree of ion suppression or enhancement as the analyte. chromatographyonline.comwaters.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable quantification. crimsonpublishers.com Studies have demonstrated that stable isotope-labeled internal standards can successfully correct for matrix effects. nih.gov

Enhancing Reproducibility and Accuracy in Complex Biological Matrices

The use of Hydroxychloroquine-d4 (sulfate) as an internal standard significantly enhances the reproducibility and accuracy of quantitative methods for hydroxychloroquine in complex biological matrices. jbtr.or.krnih.gov Complex matrices like whole blood or plasma can introduce variability at multiple stages of the analytical process, including extraction efficiency and instrument response. nih.gov

By adding Hydroxychloroquine-d4 (sulfate) to the sample at the beginning of the sample preparation process, it can account for any analyte loss during extraction and handling. nih.gov Since the internal standard and the analyte behave almost identically, the ratio of their concentrations remains constant throughout the procedure. This allows for the correction of any inconsistencies in sample workup. nih.gov

Furthermore, the use of a stable isotope-labeled internal standard improves the precision and accuracy of the measurement by compensating for fluctuations in the LC-MS/MS system's performance. crimsonpublishers.com The resulting data is more reliable and reproducible, which is crucial for pharmacokinetic studies and clinical applications where accurate concentration determination is essential. jbtr.or.krnih.gov

Development and Validation of LC-MS/MS Methods for Hydroxychloroquine-d4 (sulfate) Detection

The development and validation of robust LC-MS/MS methods are critical for the accurate quantification of hydroxychloroquine, utilizing Hydroxychloroquine-d4 (sulfate) as an internal standard. jbtr.or.krnus.edu.sg These methods are designed to be highly sensitive and selective, allowing for the precise measurement of the drug and its metabolites in various biological samples. nih.govnih.gov

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

Liquid chromatography is a fundamental component of the analytical method, responsible for separating hydroxychloroquine and its metabolites from the internal standard and other matrix components before they enter the mass spectrometer. tandfonline.comtandfonline.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques. jbtr.or.krnih.gov

The choice of the chromatographic column is a critical factor in achieving optimal separation. Columns such as C8, C18, and pentafluorophenyl (PFP) have been successfully used. jbtr.or.krnih.govnih.gov The mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile), is carefully optimized to achieve good peak shape, resolution, and retention times. jbtr.or.krnih.gov Gradient elution, where the mobile phase composition is changed during the run, is often used to effectively separate multiple analytes within a short analysis time. nih.govnih.gov

Table 1: Examples of Chromatographic Conditions for Hydroxychloroquine Analysis

ParameterMethod 1 jbtr.or.krMethod 2 nih.govMethod 3 nih.gov
Chromatography System HPLCUPLCLC-MS/MS
Column Kinetex PFP 100A (50 × 4.6 mm, 2.6 μm)ZORBAX SB-C8 (3.5 μm, 2.1 × 150 mm)Thermo Aquasil C18 (50 × 4.6 mm, 3μ)
Mobile Phase A 0.005 mol/L ammonium formate in water with 0.2% formic acid0.2% formic acid plus 10 mmol/L ammonium acetate (B1210297) in water0.2% formic acid in water
Mobile Phase B 0.01 mol/L of ammonium formate in methanol with 0.1% formic acidMethanol0.1% formic acid in methanol
Flow Rate 0.45 mL/min0.25 mL/min0.5 mL/min
Elution Mode IsocraticGradientGradient
Injection Volume 20 μL5 μL10 μL
Column Temperature 45℃40°C40°C

Mass Spectrometric Parameters Optimization (e.g., MRM, ESI+)

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. nih.gov Electrospray ionization (ESI) in the positive ion mode (ESI+) is commonly used for the analysis of hydroxychloroquine and its deuterated internal standard, as these compounds are readily protonated. jbtr.or.krnih.gov

The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. jbtr.or.krpreprints.org In MRM, a specific precursor ion (the protonated molecule of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process of monitoring specific precursor-to-product ion transitions significantly enhances the selectivity of the assay, minimizing interference from other compounds in the matrix. jbtr.or.krnih.gov

The optimization of mass spectrometric parameters, such as capillary voltage, cone voltage, and collision energy, is crucial for achieving the highest sensitivity for each analyte and the internal standard. jbtr.or.kr

Table 2: Optimized Mass Spectrometric Parameters for Hydroxychloroquine and Hydroxychloroquine-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Capillary Voltage (kV)Cone Voltage (V)Collision Energy (eV)Reference
Hydroxychloroquine336.07247.233.33321 jbtr.or.kr
Hydroxychloroquine-d4 340.13 251.16 3.3 34 20 jbtr.or.kr
Hydroxychloroquine336.1247.1--- escholarship.org
Hydroxychloroquine-d4 342.1 253.1 --- escholarship.org
Hydroxychloroquine336247--- nus.edu.sg
Hydroxychloroquine-d4 340 251 --- nus.edu.sg

Method Validation Parameters for Research Use

The validation of analytical methods is a critical process that ensures the reliability and accuracy of experimental data. For research applications involving Hydroxychloroquine-d4 (sulfate) as an internal standard, several key parameters are meticulously evaluated. These include specificity, linearity, precision, and accuracy, often following guidelines from regulatory bodies like the European Medicines Agency (EMA). springermedizin.de

Specificity:

Specificity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In the context of methods using Hydroxychloroquine-d4 (sulfate), this means ensuring that there are no interfering peaks from endogenous substances at the retention times of hydroxychloroquine, its metabolites, and the internal standard. nih.gov For instance, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the specificity is assessed by analyzing blank biological samples (like blood or tissue homogenates) from multiple sources to check for any co-eluting peaks that could interfere with the detection of the analytes. nih.gov A common acceptance criterion is that no interfering peaks should be greater than 20% of the area of the lower limit of quantification (LLOQ) for the analytes and no more than 5% of the area of the internal standard. nih.gov

Linearity:

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. To establish linearity, calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard (Hydroxychloroquine-d4) against a series of known concentrations. springermedizin.denih.gov These calibration curves are typically evaluated using a weighted linear regression model. nih.gov The coefficient of determination (R²) is a key indicator of linearity, with a value of 0.99 or greater generally considered acceptable. springermedizin.denih.gov For example, one validated LC-MS/MS method for hydroxychloroquine demonstrated linearity over a concentration range of 1–2000 ng/mL with a correlation coefficient (R²) of 0.998 or better. nih.gov Another study showed linearity in the range of 8.3–6075 ng/mL with an R² > 0.997. nih.gov

Precision and Accuracy:

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy, on the other hand, is the closeness of the mean test results obtained by the method to the true value and is often expressed as a percentage of the nominal concentration.

Both intra-day (within a single day) and inter-day (on different days) precision and accuracy are assessed using quality control (QC) samples at multiple concentration levels, including the LLOQ, low, medium, and high concentrations. jbtr.or.krnih.gov Regulatory guidelines often recommend that the precision (CV) should not exceed 15% (20% at the LLOQ) and the accuracy should be within 85-115% (80-120% at the LLOQ) of the nominal concentration. springermedizin.de

Below are interactive tables summarizing the precision and accuracy data from a validated LC-MS/MS method for the quantification of hydroxychloroquine (HCQ) and its metabolite, desethylhydroxychloroquine (DHCQ), using Hydroxychloroquine-d4 as an internal standard. jbtr.or.kr

Table 1: Intra-day and Inter-day Precision and Accuracy for Hydroxychloroquine (HCQ) jbtr.or.kr

Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Accuracy (%)
2 (LLOQ) 3.45 2.79 100.0 98.0
20 0.7 1.73 96.3 98.0
100 0.97 1.31 102.0 102.9
500 2.18 0.80 101.8 99.8

Table 2: Intra-day and Inter-day Precision and Accuracy for Desethylhydroxychloroquine (DHCQ) jbtr.or.kr

Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Accuracy (%)
2 (LLOQ) 9.61 11.16 108.3 116.0
6 6.14 4.20 102.8 95.7
500 3.04 1.22 95.9 95.1
2000 1.85 1.02 103.1 100.7

Application in Metabolomics and Pharmacokinetic Studies (Pre-clinical)

Hydroxychloroquine-d4 (sulfate) plays a vital role as an internal standard in pre-clinical studies, particularly in the fields of metabolomics and pharmacokinetics. medchemexpress.comscispace.com These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its effects on metabolic pathways.

In pharmacokinetic studies , the use of a deuterated internal standard like Hydroxychloroquine-d4 is crucial for the accurate quantification of the parent drug and its metabolites in biological samples such as blood, plasma, and tissues. nih.govfrontiersin.org This allows researchers to determine key pharmacokinetic parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). nih.gov For instance, a study in mice utilized Hydroxychloroquine-d4 as an internal standard to simultaneously quantify hydroxychloroquine and its metabolites in blood and various tissues, providing valuable data on the drug's distribution. nih.gov Another preclinical study in rats used this internal standard to investigate the pharmacokinetics of a novel liposomal formulation of hydroxychloroquine. researchgate.net

In the realm of metabolomics , which involves the comprehensive analysis of metabolites in a biological system, Hydroxychloroquine-d4 (sulfate) can be used to ensure the analytical precision required to detect subtle changes in metabolic profiles induced by the drug. biologists.com A multidimensional metabolomics workflow in adult zebrafish used mass spectrometry-based imaging and global metabolome analysis to investigate the biodistribution and pharmacodynamics of hydroxychloroquine. biologists.com This study revealed that the drug distributed to most organs and induced organ-specific alterations in metabolism, such as elevating pyruvate (B1213749) carboxylase activity in the brain. biologists.com The use of a reliable internal standard in such studies is paramount for the accurate quantification of both the drug and the endogenous metabolites being studied.

Table 3: Compound Names

Compound Name
Hydroxychloroquine-d4 (sulfate)
Hydroxychloroquine
Desethylhydroxychloroquine
Chloroquine
N-desethylhydroxychloroquine
Bidesethylchloroquine
Desethylchloroquine (B194037)

Pre Clinical Pharmacokinetic and Biotransformation Investigations Utilizing Hydroxychloroquine D4 Sulfate

Pharmacokinetic Profiling in Pre-clinical Animal Models

Pre-clinical studies in various animal models, including rats, mice, and cynomolgus macaques, have been instrumental in characterizing the pharmacokinetic profile of hydroxychloroquine (B89500), often utilizing Hydroxychloroquine-d4 as an internal standard for accurate measurement. frontiersin.orgnih.govnih.govnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to understanding how a drug is processed by the body. In pre-clinical models, hydroxychloroquine demonstrates extensive and tissue-dependent distribution. nih.gov Following administration, it is absorbed and distributed to various organs, with notable accumulation in the liver, spleen, kidney, and lungs. frontiersin.org The use of Hydroxychloroquine-d4 in these studies ensures the reliability of the quantitative data obtained from complex biological matrices. acanthusresearch.comnih.gov The elimination of hydroxychloroquine is relatively slow, a characteristic observed across different animal species. nih.gov

Determination of Kinetic Parameters (e.g., half-life, clearance, volume of distribution)

The use of Hydroxychloroquine-d4 as an internal standard has facilitated the accurate determination of key pharmacokinetic parameters of hydroxychloroquine in pre-clinical animal models. jbtr.or.krfrontiersin.orgnih.gov These parameters are crucial for predicting the drug's behavior and duration of action in a biological system.

In a study involving cynomolgus macaques that received a single 3 mg/kg dose, the maximum concentration (Cmax) of HCQ in the blood was 292.33 ± 114.66 ng/mL, and the area under the curve (AUC0–∞) was 5,978.94 ± 1981.30 h*ng/mL. frontiersin.org In rats administered a higher dose, the elimination half-life (t1/2) was found to be 21.14 ± 10.31 hours, with a clearance rate of 1.52 ± 0.38 L/h/kg. nih.gov Another study in rats reported a half-life of 10-15 hours. nih.gov These findings highlight the variability in pharmacokinetic parameters that can be influenced by the animal model and dosing regimen.

Table 1: Selected Pharmacokinetic Parameters of Hydroxychloroquine in Pre-clinical Animal Models

Animal ModelDoseCmax (ng/mL)AUC0–∞ (hng/mL)Half-life (t1/2) (h)Clearance (L/h/kg)
Cynomolgus Macaques frontiersin.org3 mg/kg (single dose)292.33 ± 114.665,978.94 ± 1981.30--
Rat nih.gov-1440.72 ± 298.24 (µg/L)42774.94 ± 8495.26 (µg/Lh)21.14 ± 10.311.52 ± 0.38
Rat nih.gov---10–15-

Note: Data presented as mean ± standard deviation where available. Cmax and AUC values for rats were originally reported in µg/L and µg/Lh, respectively.*

Comparative Pharmacokinetics of Labeled vs. Unlabeled Compound in Animal Models

Stable isotope-labeled compounds like Hydroxychloroquine-d4 are designed to have nearly identical physicochemical properties to their unlabeled counterparts. acanthusresearch.com This similarity ensures that they behave in a comparable manner during absorption, distribution, metabolism, and excretion processes. researchgate.net The primary advantage of using the deuterated form is its utility as an internal standard in bioanalytical methods, which relies on the assumption of identical pharmacokinetic behavior. aptochem.comnih.gov Deuteration can, in some cases, alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, potentially leading to a longer half-life and reduced clearance. researchgate.netisotope.combioscientia.de However, for the purpose of an internal standard, it is crucial that the labeled compound co-elutes with the analyte and exhibits a similar response in the mass spectrometer, thereby correcting for variability in sample processing and analysis. aptochem.com

Elucidation of Metabolic Pathways and Metabolite Identification

The biotransformation of hydroxychloroquine is a complex process involving several key enzymes and resulting in the formation of various metabolites. nih.govabo.fi Hydroxychloroquine-d4 plays a vital role in these studies by aiding in the accurate quantification of the parent drug and its metabolic products. abo.firesearchgate.net

In Vitro Metabolic Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have been pivotal in identifying the primary enzymes responsible for hydroxychloroquine metabolism. nih.govabo.fi Research has shown that cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2D6, and CYP2C8, are the key players in the biotransformation of HCQ. nih.govabo.fi These enzymes are involved in the formation of the main metabolites, desethylchloroquine (B194037) (DCQ) and desethylhydroxychloroquine (DHCQ). nih.govabo.fi Studies using rat liver microsomes have also demonstrated the stereoselective metabolism of hydroxychloroquine. nih.gov

Table 2: Key Enzymes and Metabolites in In Vitro Hydroxychloroquine Metabolism

SystemKey Enzymes InvolvedPrimary Metabolites FormedReference
Human Liver MicrosomesCYP3A4, CYP2D6, CYP2C8Desethylchloroquine (DCQ), Desethylhydroxychloroquine (DHCQ) nih.govabo.fi
Rat Liver Microsomes-(-)-(R)-Desethylchloroquine, (-)-(R)-Desethylhydroxychloroquine nih.gov

In Vivo Metabolite Profiling in Animal Models

In vivo studies in animal models provide a more comprehensive picture of drug metabolism within a whole organism. Following administration of hydroxychloroquine to animals, blood and tissue samples are collected to identify and quantify the parent drug and its metabolites. nih.gov The use of Hydroxychloroquine-d4 as an internal standard is crucial for the accuracy of these in vivo metabolite profiling studies. nih.gov The primary metabolites identified in vivo, such as desethylhydroxychloroquine (DHCQ), are consistent with the findings from in vitro studies. biorxiv.org The process of N-dealkylation is a major metabolic pathway for hydroxychloroquine in humans and is mimicked in microbial transformation studies, which can serve as pre-clinical models. nih.gov

Identification and Quantification of Deuterated Metabolites

The biotransformation of hydroxychloroquine is a complex process that yields several metabolites. The use of deuterated standards, such as Hydroxychloroquine-d4, is instrumental in the accurate identification and quantification of these metabolites during pre-clinical investigations.

In pre-clinical studies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and robust analytical technique for the simultaneous quantification of hydroxychloroquine and its metabolites. nih.gov Hydroxychloroquine-d4 is frequently employed as an internal standard in these assays to ensure accuracy and reproducibility. nih.govnih.govnih.gov The primary metabolites of hydroxychloroquine that are typically monitored include desethylhydroxychloroquine (DHCQ), bisdesethylchloroquine (BDCQ), and desethylchloroquine (DCQ). nih.govresearchgate.netresearchgate.net

The process involves extracting the analytes from biological samples, such as plasma or tissue homogenates, and then separating them using liquid chromatography. The separated compounds are then introduced into a mass spectrometer, where they are ionized and fragmented. By monitoring specific mass transitions (the parent ion to a specific fragment ion), each compound, including the deuterated internal standard, can be selectively and sensitively quantified. researchgate.netfrontiersin.orgnih.gov

For instance, in a typical LC-MS/MS method, the following mass transitions (m/z) might be monitored:

Hydroxychloroquine (HCQ): 336.1 → 247.1 researchgate.netnih.gov

Desethylhydroxychloroquine (DHCQ): 308.1 → 179.1 researchgate.netnih.gov

Bisdesethylchloroquine (BDCQ): 264.1 → 179.1 researchgate.netnih.gov

Hydroxychloroquine-d4 (HCQ-d4): 340.1 → 247.0 or 342.1 → 253.1 researchgate.netfrontiersin.orgnih.gov

The use of deuterated metabolites as internal standards, such as DHCQ-d4 and BDCQ-d4, further enhances the accuracy of the quantification of the respective unlabeled metabolites. researchgate.net

Table 1: Representative Mass Transitions for Hydroxychloroquine and its Metabolites

CompoundParent Ion (m/z)Fragment Ion (m/z)Reference
Hydroxychloroquine (HCQ)336.1247.1 researchgate.netnih.gov
Desethylhydroxychloroquine (DHCQ)308.1179.1 researchgate.netnih.gov
Bisdesethylchloroquine (BDCQ)264.1179.1 researchgate.netnih.gov
Hydroxychloroquine-d4 (HCQ-d4)340.1247.0 frontiersin.org

This table is for illustrative purposes and specific m/z values may vary slightly depending on the instrument and experimental conditions.

Investigation of Drug-Drug Interactions at the Metabolic Level (Pre-clinical)

Pre-clinical investigations into the potential for drug-drug interactions (DDIs) at the metabolic level are crucial for predicting how co-administered drugs might affect the safety and efficacy of hydroxychloroquine. These studies often utilize in vitro systems, such as human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes, to identify the key enzymes responsible for hydroxychloroquine metabolism and to assess its potential to inhibit or induce these enzymes. researchgate.net

Research has shown that hydroxychloroquine is metabolized by several CYP enzymes, with CYP2D6, CYP3A4, and CYP2C8 playing significant roles. researchgate.netnih.gov Studies using recombinant CYPs have demonstrated that these enzymes are involved in the formation of the primary metabolites, DHCQ and DCQ. researchgate.net

Furthermore, investigations have revealed that both hydroxychloroquine and its metabolites can act as inhibitors of certain CYP enzymes. researchgate.netnih.gov For example, hydroxychloroquine and its metabolites have been shown to be reversible inhibitors of CYP2D6. researchgate.net Additionally, the metabolites of hydroxychloroquine have demonstrated time-dependent inhibition of CYP3A. researchgate.net This suggests a potential for DDIs with other drugs that are substrates for these enzymes.

For instance, the inhibition of CYP2D6 by hydroxychloroquine could lead to increased plasma concentrations of co-administered drugs that are primarily metabolized by this enzyme, potentially increasing the risk of adverse effects. nih.gov Conversely, co-administration with a potent inhibitor of CYP3A4 or CYP2D6 could increase the exposure to hydroxychloroquine, while co-administration with a potent inducer could decrease its exposure.

Table 2: Summary of Pre-clinical Findings on Hydroxychloroquine's Metabolic Drug-Drug Interaction Potential

EnzymeRole in HCQ MetabolismInhibition by HCQ/MetabolitesPotential Clinical ImplicationReference
CYP2D6MajorYes (Reversible by HCQ and metabolites)Increased levels of co-administered CYP2D6 substrates. researchgate.netnih.gov
CYP3A4MajorYes (Time-dependent by metabolites)Altered levels of co-administered CYP3A4 substrates. researchgate.netnih.gov
CYP2C8MajorNot extensively characterizedPotential for interactions with CYP2C8 substrates. researchgate.net

It is important to note that while these pre-clinical findings provide valuable insights into the potential for metabolic DDIs, further clinical studies are necessary to confirm their relevance in humans.

Molecular and Cellular Mechanistic Studies with Hydroxychloroquine D4 Sulfate

Probing Target Engagement and Binding Dynamics

The introduction of deuterium (B1214612) atoms into the hydroxychloroquine (B89500) molecule creates a stable, heavier version that is chemically identical in terms of its interactions but distinguishable by mass. This property is invaluable for precisely studying how the drug engages with its biological targets.

Receptor Binding Assays Using Isotopic Tracers

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (drug) and its receptor. labome.comresearchgate.net Using an isotopically labeled tracer like Hydroxychloroquine-d4 (sulfate) offers a non-radioactive alternative for these studies. nih.gov

In a typical competitive binding assay, a biological sample containing the target receptor is incubated with a fixed concentration of a labeled ligand (the tracer) and varying concentrations of an unlabeled competitor ligand. The principle is to determine how effectively the unlabeled ligand displaces the labeled tracer from the receptor. researchgate.net

By using Hydroxychloroquine-d4 (sulfate) as the tracer, its binding can be detected and quantified by mass spectrometry, which separates molecules based on their mass-to-charge ratio. nih.gov This allows for the precise measurement of the amount of tracer bound to the receptor in the presence of the unlabeled native hydroxychloroquine. The data generated from such an experiment would allow for the calculation of key binding parameters like the inhibition constant (Ki), which reflects the affinity of the unlabeled drug for the receptor.

Illustrative Data from a Hypothetical Receptor Binding Assay This table illustrates the type of data that could be generated in a competitive binding assay using Hydroxychloroquine-d4 (sulfate) as a tracer to determine the binding affinity of unlabeled Hydroxychloroquine to a putative receptor.

Unlabeled Hydroxychloroquine Concentration (nM)Hydroxychloroquine-d4 (sulfate) Bound (%)
0.0198.5
0.195.2
185.1
1050.3
10015.7
10005.4
100002.1

From this data, an IC50 value (the concentration of unlabeled drug that displaces 50% of the labeled tracer) can be determined, which is crucial for calculating the binding affinity (Ki).

Studies on Protein-Ligand Interactions

Understanding how a drug binds to its protein target provides insight into its mechanism of action. duke.edu Isotopic labeling is a powerful tool in these investigations, particularly when coupled with techniques like mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcreative-biostructure.com

Using Hydroxychloroquine-d4 (sulfate), researchers can perform differential analyses. For instance, in a mass spectrometry-based approach known as SPROX (Stability of Proteins from Rates of Oxidation), the stability of a protein can be measured in the presence and absence of the deuterated ligand. nih.gov Changes in protein stability upon binding can reveal not only the direct interaction but also indirect effects on protein complexes. nih.gov

In NMR spectroscopy, the deuterium label on Hydroxychloroquine-d4 (sulfate) can be used to simplify complex spectra. Specific labeling patterns can help pinpoint which parts of the drug molecule are interacting with the protein target, providing high-resolution structural information about the binding site. ckisotopes.com While the primary mechanism of hydroxychloroquine is understood to involve the alkalinization of intracellular compartments like lysosomes nih.gov, it is also known to interact with various proteins. nih.gov Hydroxychloroquine-d4 (sulfate) could be employed to explore these interactions with greater precision.

Cellular Uptake and Intracellular Localization Studies

A drug's efficacy is contingent on its ability to reach its site of action within the cell. Deuterated compounds are exceptionally useful for tracking the uptake and distribution of a drug within a cellular environment. acs.orged.ac.uk

Application in Imaging Mass Spectrometry (e.g., MALDI-MSI)

Imaging Mass Spectrometry (IMS), such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), is a powerful technique that maps the spatial distribution of molecules in a biological sample. nih.gov By treating cells or tissue sections with Hydroxychloroquine-d4 (sulfate), researchers can visualize its distribution without the need for a bulky fluorescent tag that could alter its behavior. tandfonline.com

The mass difference between the native drug and the d4-labeled version allows the mass spectrometer to specifically detect and map the location of the deuterated compound. This can reveal whether the drug accumulates in specific organelles, such as the lysosomes, which are a known site of action for hydroxychloroquine. nih.gov This technique provides invaluable spatial context to drug activity within complex biological systems. nih.gov

Quantitative Intracellular Distribution Analysis

Beyond just visualization, Hydroxychloroquine-d4 (sulfate) is crucial for the quantitative analysis of drug concentration within single cells or cell populations. nih.gov In these experiments, the deuterated compound serves as an ideal internal standard. nih.gov

Cells are treated with unlabeled hydroxychloroquine, and then, during the sample preparation for mass spectrometry analysis, a known amount of Hydroxychloroquine-d4 (sulfate) is added. Because the deuterated and non-deuterated forms behave almost identically during extraction and ionization, the ratio of their signals in the mass spectrometer can be used to calculate the precise amount of the unlabeled drug present in the cell. nih.gov This method allows for the determination of intracellular drug concentrations under various conditions, which is fundamental for understanding pharmacokinetics at the cellular level. springernature.comresearchgate.net

Illustrative Data for Quantitative Intracellular Analysis This table provides a hypothetical example of results from an experiment quantifying intracellular hydroxychloroquine using Hydroxychloroquine-d4 (sulfate) as an internal standard.

Cell TypeTreatment Concentration (µM)Intracellular Hydroxychloroquine (amol/cell)
Macrophage115.2
Macrophage10148.5
Hepatocyte18.9
Hepatocyte1092.3

This type of quantitative data is critical for comparing drug uptake across different cell types and for building accurate pharmacokinetic models.

Investigation of Isotopic Effects on Biological Activity

Replacing hydrogen with its heavier isotope, deuterium, can sometimes alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.orghumanjournals.com This occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. informaticsjournals.co.in

This principle is particularly relevant for drug metabolism, which often involves the breaking of C-H bonds by enzymes, most notably the cytochrome P450 (CYP) family. researchgate.netnih.gov If the cleavage of a C-H bond is a rate-limiting step in the metabolism of a drug, replacing that hydrogen with deuterium can slow down the metabolic process. wikipedia.orgpharmjournal.ru This can lead to a longer drug half-life and altered pharmacokinetic profiles. wikipedia.org

For hydroxychloroquine, which is metabolized in the liver, studying the biological activity of Hydroxychloroquine-d4 (sulfate) could reveal if deuterium substitution at the specific d4 positions affects its rate of metabolic conversion. Such a study would involve comparing the rate of metabolite formation from hydroxychloroquine versus Hydroxychloroquine-d4 (sulfate) in liver microsome preparations. A significant difference in these rates would indicate a deuterium KIE, providing valuable information about the drug's metabolic pathway and potentially opening avenues for developing next-generation analogs with improved pharmacokinetic properties. researchgate.net While some studies have explored deuterated analogs of other drugs to enhance their properties nih.govacs.org, specific research into the KIE of Hydroxychloroquine-d4 (sulfate) and its impact on biological activity is an area ripe for future investigation.

Deuterium Kinetic Isotope Effects (KIE) on Enzyme-Mediated Reactions

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), at a specific molecular position can significantly alter the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect is particularly pronounced when the bond to the isotope is broken in the rate-determining step of the reaction. wikipedia.org The basis for the KIE lies in the principles of quantum mechanics and vibrational energy. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. libretexts.org Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage, resulting in a "normal" KIE where the ratio of the rate constants (kH/kD) is greater than 1. wikipedia.orglibretexts.org The rate of a reaction involving a C-H bond is often 6 to 10 times faster than the equivalent reaction with a C-D bond. wikipedia.org

In the context of pharmacology and drug metabolism, Hydroxychloroquine-d4 (sulfate) serves as a critical tool for studying these effects. Hydroxychloroquine is metabolized in the liver primarily by the cytochrome P450 (CYP) family of enzymes. abo.finih.govnih.govresearchgate.net Specific isozymes, including CYP2D6, CYP3A4, and CYP2C8, are responsible for its biotransformation, which mainly occurs through N-dealkylation reactions to form metabolites like desethylhydroxychloroquine and desethylchloroquine (B194037). abo.finih.gov

The study of KIE in P450-mediated reactions is a well-established method for investigating drug metabolism. nih.gov By comparing the rate of metabolism of standard Hydroxychloroquine with that of Hydroxychloroquine-d4, researchers can quantify the extent to which C-H bond abstraction limits the speed of the entire metabolic process.

Table 1: Key Enzymes in Hydroxychloroquine Metabolism and the Impact of Deuteration

Enzyme Metabolic Reaction Expected Effect of Deuteration (KIE) Reference
CYP2D6 N-dealkylation Slows reaction rate (kH/kD > 1) abo.finih.govnih.gov
CYP3A4 N-dealkylation Slows reaction rate (kH/kD > 1) abo.finih.govnih.gov
CYP2C8 N-dealkylation Slows reaction rate (kH/kD > 1) abo.finih.gov

Implications for Reaction Mechanism Elucidation

The measurement of kinetic isotope effects is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. princeton.edu By providing information about the transition state of the rate-determining step, KIE studies with Hydroxychloroquine-d4 (sulfate) offer deep insights into how CYP enzymes process the drug at a molecular level.

Conversely, a small KIE (kH/kD between 1 and 2) or the absence of a KIE (kH/kD ≈ 1) indicates that C-H bond breaking is not the sole rate-determining step. nih.govprinceton.edu In such cases, other steps in the enzymatic process, such as substrate binding to the enzyme, conformational changes within the enzyme-substrate complex, or the release of the product from the active site, may be slower than or comparable in speed to the bond-breaking step. These other steps thus become kinetically significant, masking the full intrinsic isotope effect of the chemical transformation itself. nih.gov

Therefore, by using Hydroxychloroquine-d4, researchers can:

Confirm C-H Bond Cleavage in the Rate-Determining Step: A significant KIE validates that the mechanism involves C-H bond cleavage as a central, rate-limiting event.

Probe the Transition State: The magnitude of the KIE can provide clues about the geometry of the transition state. For instance, a maximal KIE often corresponds to a symmetrical transition state where the hydrogen atom is equally shared between the donor (carbon) and the acceptor (the P450 reactive oxygen species). princeton.edu

Table 2: Interpretation of KIE Values for Mechanistic Elucidation

KIE Value (kH/kD) Mechanistic Implication Reference
≈ 1 C-H bond breaking is not rate-determining. Other steps (e.g., substrate binding, product release) are slower. nih.govprinceton.edu
> 1 (Small) C-H bond breaking is partially rate-determining, but other steps also limit the overall reaction rate. nih.gov
>> 1 (Large) C-H bond breaking is the primary rate-determining step of the reaction. princeton.edu

Assessment of Minor Isotopic Differences in Biological Response

While the mass difference between Hydroxychloroquine and Hydroxychloroquine-d4 (sulfate) is minimal, the resulting change in metabolic rate due to the kinetic isotope effect can lead to observable differences in biological and pharmacokinetic profiles. nih.gov The primary application of this difference is in drug development and analytical chemistry, but it also has direct implications for the drug's behavior in a biological system. medchemexpress.com

The most direct consequence of the slower metabolism of Hydroxychloroquine-d4 is a potential alteration of its pharmacokinetics. nih.gov By reducing the rate of metabolic clearance by CYP enzymes, deuteration can lead to:

Increased Drug Half-Life: The drug remains in the body for a longer period before being eliminated.

Higher Plasma Concentrations: Slower breakdown can result in a higher concentration of the parent drug in the bloodstream over time.

Metabolic Shunting: If one metabolic pathway is slowed, the drug may be increasingly metabolized through alternative, minor pathways. This can alter the profile of metabolites produced, which could have different efficacy or toxicity compared to the primary metabolites. nih.govresearchgate.net

These principles form the basis of a drug development strategy where deuteration is used to create "heavy drugs" with potentially improved pharmacokinetic properties, such as reduced dosing frequency or a more favorable safety profile by avoiding the formation of toxic metabolites. nih.gov

In practice, Hydroxychloroquine-d4 (sulfate) is most widely used as an ideal internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.gov Because it is chemically identical to the non-deuterated analyte, it behaves the same way during sample extraction and chromatographic separation. However, its different mass allows it to be distinguished and measured separately by the mass spectrometer. This allows for highly accurate quantification of hydroxychloroquine levels in complex biological matrices like plasma, which is crucial for therapeutic drug monitoring and pharmacokinetic studies. nih.gov

Table 3: Comparative Biological and Pharmacokinetic Properties

Property Hydroxychloroquine Hydroxychloroquine-d4 (sulfate) Rationale
Rate of Metabolism Normal (via CYP enzymes) Slower Deuterium Kinetic Isotope Effect (KIE) slows C-D bond cleavage. nih.gov
Plasma Half-Life Standard Potentially Longer Slower metabolism leads to reduced clearance. nih.gov
Parent Drug Exposure (AUC) Standard Potentially Higher Reduced clearance increases the total exposure to the drug. nih.gov
Primary Use Therapeutic Agent Internal Standard for Quantification Ideal for LC-MS analysis due to identical chemical behavior and different mass. caymanchem.comnih.gov

Advanced Research Applications and Methodological Considerations

Use in Quantitative Systems Pharmacology (QSP) Modeling and Simulation

Quantitative Systems Pharmacology (QSP) is a discipline that integrates computational modeling and experimental data to examine the dynamic interactions between a drug and a biological system. This approach aims to provide a deeper, mechanistic understanding of how a drug affects pathophysiology at the cellular and biochemical network levels, ultimately supporting more rational drug development and reducing late-stage failures. nih.govmathworks.comyoutube.com

In the context of hydroxychloroquine (B89500), QSP models have been developed to simulate its pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govnih.govsimulations-plus.com These models are crucial for exploring optimal dosing strategies and predicting drug efficacy and safety. mathworks.com For instance, physiologically based pharmacokinetic (PBPK) models, a subset of QSP, have been constructed for hydroxychloroquine to predict its distribution in various tissues, including the lungs and heart. nih.govsimulations-plus.com These simulations are valuable for balancing therapeutic efficacy with potential risks. simulations-plus.com

The development of these models relies on a wealth of data, including in vitro studies, preclinical data, and clinical findings. youtube.com By translating this mechanistic understanding into a mathematical framework, researchers can simulate the effects of different dosing regimens and explore "what-if" scenarios, such as inhibiting specific biological pathways. youtube.com This iterative process of model development and refinement, where each application enhances the model's predictive power, is a cornerstone of the QSP workflow. nih.gov

For example, PBPK models for hydroxychloroquine have been used to simulate its plasma, blood, and lung concentrations to inform clinical protocols. nih.gov These models can be adapted to predict the drug's behavior in specific patient populations, such as the elderly or those with renal or hepatic impairment, by adjusting model parameters to reflect physiological differences. nih.govsimulations-plus.com This capability is particularly important for optimizing dosing in vulnerable groups. simulations-plus.com The ultimate goal of QSP modeling is to provide a comprehensive, multi-scale understanding of a drug's action, from the molecular level to the whole-organism response. frontiersin.org

Non-Clinical Bioequivalence and Bioavailability Studies Utilizing Labeled Analogs

In non-clinical studies, deuterated analogs like Hydroxychloroquine-d4 (sulfate) serve as indispensable internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netnih.govresearchgate.net These labeled compounds are critical for the accurate quantification of the parent drug, hydroxychloroquine, in various biological matrices. nih.govresearchgate.net The use of a stable isotope-labeled internal standard is a widely accepted practice in bioanalytical method development and is recommended by regulatory agencies. tandfonline.com

Bioequivalence studies are designed to compare the pharmacokinetic profiles of a generic drug product to a reference listed drug. nih.govfda.govnih.gov These studies typically measure key parameters such as the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) to determine if the two formulations are absorbed at the same rate and to the same extent. nih.govresearchgate.net In such studies involving hydroxychloroquine, Hydroxychloroquine-d4 is often used as the internal standard in the analytical method to ensure the precision and accuracy of the measurements. nih.govresearchgate.net

For instance, a bioequivalence study of hydroxychloroquine sulfate (B86663) tablets might involve administering the test and reference products to healthy volunteers and collecting blood samples over a defined period. nih.govnih.gov The concentration of hydroxychloroquine in these samples would then be determined using an LC-MS/MS method that employs Hydroxychloroquine-d4 as an internal standard. nih.gov This allows for the reliable determination of the pharmacokinetic parameters needed to assess bioequivalence. nih.govresearchgate.net

The bioavailability of a drug refers to the fraction of an administered dose that reaches the systemic circulation. nih.gov Studies assessing the bioavailability of oral hydroxychloroquine formulations also rely on accurate analytical methods, which often incorporate Hydroxychloroquine-d4. researchgate.netnih.gov For example, a study comparing an oral tablet to an intravenous infusion of hydroxychloroquine would use such methods to determine the absolute bioavailability of the tablet formulation. nih.gov

The following table presents a summary of pharmacokinetic parameters from a bioequivalence study of two hydroxychloroquine sulfate tablet formulations.

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 142.3 ± 35.1125.6 ± 29.8103.8% - 142.3%
AUC0-60d (ng·h/mL) 6879 ± 15436283 ± 1397100.0% - 114.2%
AUC0-∞ (ng·h/mL) 7895 ± 18767132 ± 1654100.0% - 115.5%

Cmax: Maximum observed concentration; AUC0-60d: Area under the concentration-time curve from time 0 to 60 days; AUC0-∞: Area under the concentration-time curve from time 0 to infinity. Data derived from a representative bioequivalence study. nih.govnih.gov

Future Perspectives and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The use of stable isotope-labeled compounds is fundamental to the fields of metabolomics and proteomics, primarily for the precise quantification of molecules in complex biological samples. Hydroxychloroquine-d4 (sulfate) is currently utilized as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the bioanalysis of hydroxychloroquine (B89500). jbtr.or.krnih.govnih.gov Its utility stems from its chemical identity to the analyte, yet distinct mass, which allows for correction of variations during sample preparation and analysis. nih.govmusechem.com

Future applications lie in expanding its role from a mere quantification tool to an active participant in multi-omics workflows.

Metabolite Identification and Flux Analysis: In metabolomics, Hydroxychloroquine-d4 can be used in tracer studies to meticulously track the biotransformation of hydroxychloroquine. By administering the deuterated form, researchers can distinguish drug-derived metabolites from the endogenous metabolome, facilitating the identification of novel metabolic pathways. scispace.comnih.gov This approach, sometimes termed 'Deuteromics', uses deuterium (B1214612) labeling to explore multiple metabolic pathways simultaneously. metsol.com

Quantitative Proteomics: In proteomics, stable isotope labeling is a cornerstone for accurate protein quantification. nih.gov While not directly incorporated into proteins, Hydroxychloroquine-d4 can be instrumental in studies aiming to understand how the drug affects the proteome. For instance, in quantitative proteomics experiments designed to measure changes in protein expression following hydroxychloroquine treatment, the deuterated form ensures accurate measurement of the drug's concentration, allowing for precise correlation between drug exposure and proteomic changes.

The integration of Hydroxychloroquine-d4 with these high-throughput technologies will provide a more holistic understanding of the drug's mechanism of action, its effects on various biological pathways, and the identification of potential biomarkers for efficacy and toxicity. scispace.com

TechnologyApplication of Hydroxychloroquine-d4 (sulfate)Research Goal
Metabolomics (LC-MS/MS) Internal Standard, Metabolic TracerAccurate quantification of Hydroxychloroquine and its metabolites; Identification of biotransformation pathways.
Proteomics Quantitative Analysis ToolCorrelating drug concentration with changes in protein expression; Understanding drug mechanism of action.
Deuteromics Universal LabelingSimultaneous exploration of multiple metabolic pathways affected by Hydroxychloroquine. metsol.com

Development of Novel Deuterium Labeling Strategies for Drug Research

The synthesis of deuterated compounds like Hydroxychloroquine-d4 relies on specific labeling strategies. The development of more efficient, selective, and cost-effective methods for deuterium incorporation is a burgeoning area of research.

Current strategies for deuterium labeling include:

Hydrogen Isotope Exchange (HIE): This method involves the direct exchange of hydrogen atoms with deuterium. researchgate.net While efficient for some molecules, achieving high regioselectivity (labeling at a specific molecular site) can be challenging. acs.org

Reductive Deuteration: This involves the use of deuterium-donating reagents to introduce deuterium into a molecule, often at a late stage of synthesis.

Use of Deuterated Building Blocks: Synthesizing the target molecule from smaller, pre-deuterated fragments.

The primary rationale for deuterium labeling in drug development is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. nih.govscienceopen.com

Future research in this area is focused on:

Late-Stage Functionalization: Developing methods to introduce deuterium into complex molecules at a very late stage in the synthetic sequence, which is more efficient and versatile. musechem.com

Improved Catalysts: Designing new catalysts that can direct deuterium to specific positions on a molecule with high precision.

Understanding Metabolic Switching: Investigating how deuterium substitution at one site might alter the metabolic pathway, potentially leading to the formation of different, unexpected metabolites—a phenomenon known as metabolic shunting. musechem.com

Advances in these areas will not only facilitate the synthesis of compounds like Hydroxychloroquine-d4 but also pave the way for the development of new deuterated drugs with enhanced therapeutic properties. nih.govmusechem.com

Broader Applications in Basic Biomedical and Translational Research (Non-Clinical)

Beyond its role as an analytical standard, Hydroxychloroquine-d4 (sulfate) has significant potential in non-clinical biomedical and translational research. Its ability to act as a stable, non-radioactive tracer makes it an invaluable tool for a variety of in vitro and in vivo studies.

Drug Metabolism and Pharmacokinetics (DMPK) Studies: Hydroxychloroquine-d4 is crucial for detailed ADME (absorption, distribution, metabolism, and excretion) studies. researchgate.netacs.org By using the deuterated form, researchers can precisely track the fate of the parent drug and its metabolites in biological systems, providing critical data for understanding its disposition. musechem.com

Elucidating Mechanisms of Action: Hydroxychloroquine is used in a range of diseases, including malaria, lupus, and rheumatoid arthritis. The exact mechanisms of action are not fully understood. Hydroxychloroquine-d4 can be used in preclinical models of these diseases to investigate how the drug and its metabolites distribute into target tissues and interact with biological molecules, offering insights into its therapeutic effects.

Protein Conformation Studies: The presence of deuterium can be detected by techniques like nuclear magnetic resonance (NMR) spectroscopy. In the presence of D₂O, the exchange rate of amide hydrogens in a protein can provide information about the protein's structure and folding. acs.org While not a direct application of Hydroxychloroquine-d4, this highlights the broader utility of deuterium in studying biological systems.

The use of Hydroxychloroquine-d4 in these research areas can accelerate the drug discovery process by providing a deeper understanding of the parent drug's behavior in biological systems. musechem.com

Research AreaSpecific Application of Hydroxychloroquine-d4 (sulfate)Potential Impact
Drug Metabolism Tracking the metabolic fate of hydroxychloroquine.Identification of all metabolites and their rates of formation. musechem.com
Pharmacokinetics Precise quantification in plasma and tissues over time.Accurate determination of half-life, bioavailability, and tissue distribution. acs.org
Translational Models Investigating drug distribution and target engagement in disease models.Linking pharmacokinetic profiles to pharmacodynamic effects.

Identification of Remaining Research Gaps and Opportunities

Despite the utility of Hydroxychloroquine-d4 (sulfate), several research gaps and opportunities remain to be explored. Addressing these will enhance its application and contribute to the broader field of drug research.

Limited Public Domain 'Omics' Data: While Hydroxychloroquine-d4 is used as an internal standard, there is a scarcity of publicly available research that utilizes it in comprehensive metabolomics or proteomics studies to map the global effects of hydroxychloroquine treatment. This represents a significant opportunity to gain a systems-level understanding of the drug's impact.

Biotransformation of the Deuterated Form: There is limited research on whether the deuterium in Hydroxychloroquine-d4 alters its own metabolism compared to the non-deuterated form. Studies focusing on the comparative biotransformation could reveal subtle but important differences in metabolite formation and clearance. nih.gov

Exploration in Non-Canonical Applications: Hydroxychloroquine has been investigated for various other properties, including antiviral and anticancer effects. The use of Hydroxychloroquine-d4 in preclinical models for these conditions is an underexplored area that could provide valuable mechanistic insights.

Development of More Heavily Deuterated Analogs: The current Hydroxychloroquine-d4 has four deuterium atoms. Synthesizing analogs with more deuterium atoms at different positions could provide a suite of tools for more complex metabolic studies and could potentially lead to the development of a "deuterium-switched" version of hydroxychloroquine with a modified clinical profile.

Closing these research gaps will require interdisciplinary collaboration and the application of advanced analytical technologies. The continued exploration of Hydroxychloroquine-d4 (sulfate) and other deuterated compounds holds great promise for advancing our understanding of drug action and for the development of safer and more effective medicines.

Q & A

Q. How is Hydroxychloroquine-d4 (sulfate) validated as an internal standard in pharmacokinetic studies?

Hydroxychloroquine-d4 (sulfate) is used as a deuterated internal standard in LC-MS/MS to improve quantification accuracy of Hydroxychloroquine (HCQ) in biological matrices. Methodological steps include:

  • Ionization Optimization : Use electrospray ionization (ESI) with precursor/product ion transitions (e.g., m/z 340.1 → 251.03 for HCQ-d4 and m/z 336.1 → 179.04 for HCQ) .
  • Matrix Effects : Validate with human plasma or liver microsomes, ensuring no interference from endogenous compounds .
  • Calibration Curves : Establish linearity across physiological concentration ranges (e.g., 1–1000 ng/mL) using deuterated analogs to correct for extraction efficiency .

Q. What analytical methods are recommended for distinguishing Hydroxychloroquine-d4 (sulfate) from its non-deuterated form?

High-resolution mass spectrometry (HRMS) or chiral chromatography can resolve structural and isotopic differences:

  • HRMS : Monitor mass shifts (Δ*+4 Da*) due to deuterium substitution in the quinoline ring .
  • HPLC-UV : Use USP monographs for system suitability testing, focusing on retention time reproducibility and peak symmetry .
  • Chiral Separation : Employ β-cyclodextrin columns to differentiate enantiomers, critical for studying stereospecific metabolism .

Q. How is Hydroxychloroquine-d4 (sulfate) synthesized, and what purity thresholds are required for research use?

Synthesis involves deuteration of HCQ’s ethylamino side chain via catalytic exchange. Key quality checks include:

  • Isotopic Purity : Verify ≥98% deuterium incorporation using NMR or isotope ratio MS .
  • Impurity Profiling : Quantify desethyl metabolites and stereoisomers (e.g., R/S-HCQ-d4) via HPLC with diode-array detection .
  • Pharmacopeial Standards : Align with USP/BP specifications for assay validation (e.g., ≤0.1% sulfonic acid derivatives) .

Advanced Research Questions

Q. How do metabolic pathways of Hydroxychloroquine-d4 (sulfate) inform drug-drug interaction studies?

HCQ-d4 is metabolized by CYP2D6, CYP3A4, and CYP2C8, mirroring HCQ’s metabolism. Experimental approaches include:

  • Recombinant CYP Assays : Incubate HCQ-d4 with individual CYP isoforms to identify primary metabolizing enzymes .
  • Inhibition Constants (Ki) : Co-incubate HCQ-d4 with CYP inhibitors (e.g., quinidine for CYP2D6) to calculate competitive inhibition .
  • Metabolite Tracking : Use desethylhydroxychloroquine-d4 as a marker for CYP2C8 activity in human liver microsomes .

Q. What experimental designs mitigate data contradictions in HCQ-d4-based studies (e.g., TLR7/9 inhibition vs. antiviral effects)?

Conflicting results often arise from model-specific variables. Strategies include:

  • Dose-Response Curves : Compare HCQ-d4’s IC50 for TLR7/9 inhibition (e.g., 1–10 µM) vs. SARS-CoV-2 viral load reduction in Vero E6 cells .
  • Temporal Sampling : Collect time-resolved data to distinguish acute immunomodulation from delayed antiviral effects .
  • Cohort Stratification : In clinical samples, adjust for confounders like CYP2D6 polymorphisms affecting HCQ-d4 clearance .

Q. How can Hydroxychloroquine-d4 (sulfate) improve the sensitivity of enantiomer-specific assays in pharmacokinetic studies?

Deuterated analogs enhance detection limits in chiral separations:

  • Internal Standard Calibration : Spike HCQ-d4 into plasma samples to normalize extraction variability during LC-MS/MS runs .
  • Dynamic Range Expansion : Use deuterated R/S-HCQ-d4 to quantify enantiomeric excess (ee) below 1% via stable isotope dilution .
  • Cross-Validation : Compare results with non-deuterated HCQ to rule out isotopic effects on chromatography .

Methodological Considerations

  • Data Reproducibility : Adhere to USP Chapter 〈621〉 for system suitability criteria (e.g., tailing factor ≤2.0, resolution ≥1.5) .
  • Ethical Compliance : For clinical samples, anonymize data per protocols used in studies like COVID-19 trials .
  • Statistical Rigor : Apply mixed-effects models to account for inter-individual variability in metabolic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.